3-((3-Methoxycyclohexyl)oxy)pyrrolidine
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Overview
Description
3-((3-Methoxycyclohexyl)oxy)pyrrolidine: is a chemical compound characterized by a pyrrolidine ring substituted with a 3-methoxycyclohexyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-((3-Methoxycyclohexyl)oxy)pyrrolidine typically involves the nucleophilic substitution reaction of pyrrolidine with 3-methoxycyclohexyl chloride. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the substitution process. The reaction is usually conducted in an organic solvent like tetrahydrofuran or dimethylformamide under reflux conditions to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to optimize yield and efficiency. Purification is achieved through distillation or recrystallization to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3-((3-Methoxycyclohexyl)oxy)pyrrolidine can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation leads to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles such as halides or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Sodium hydride, potassium carbonate, organic solvents like tetrahydrofuran or dimethylformamide.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Various substituted pyrrolidine derivatives.
Scientific Research Applications
Chemistry: 3-((3-Methoxycyclohexyl)oxy)pyrrolidine is used as an intermediate in the synthesis of complex organic molecules. Its unique structure makes it a valuable building block in the development of new chemical entities.
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It serves as a probe to investigate enzyme-substrate interactions and receptor binding studies.
Medicine: The compound is explored for its potential therapeutic applications. Its derivatives are being investigated for their pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the development of new polymers and coatings.
Mechanism of Action
The mechanism of action of 3-((3-Methoxycyclohexyl)oxy)pyrrolidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The methoxy group and the cyclohexyl ring play crucial roles in the binding affinity and specificity of the compound. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
- 3-((3-Hydroxycyclohexyl)oxy)pyrrolidine
- 3-((3-Chlorocyclohexyl)oxy)pyrrolidine
- 3-((3-Methylcyclohexyl)oxy)pyrrolidine
Comparison: 3-((3-Methoxycyclohexyl)oxy)pyrrolidine is unique due to the presence of the methoxy group, which imparts distinct chemical and physical properties. Compared to its analogs, the methoxy group enhances the compound’s solubility and reactivity. The presence of different substituents on the cyclohexyl ring can significantly alter the compound’s biological activity and chemical behavior, making this compound a valuable compound for diverse applications.
Biological Activity
3-((3-Methoxycyclohexyl)oxy)pyrrolidine is a compound that belongs to the pyrrolidine class of organic compounds, which are known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be summarized as follows:
- Molecular Formula : C12H17NO2
- Molecular Weight : 209.27 g/mol
- Functional Groups : Pyrrolidine ring, methoxy group, and cyclohexyl ether.
Biological Activity Overview
Research has indicated that pyrrolidine derivatives exhibit a range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The specific biological activities associated with this compound include:
- Anticancer Activity : Compounds with a similar structure have been shown to inhibit cancer cell proliferation by targeting various signaling pathways.
- Anti-inflammatory Effects : Pyrrolidine derivatives often demonstrate the ability to modulate inflammatory responses, making them candidates for treating inflammatory diseases.
- Antimicrobial Properties : Some derivatives exhibit significant antibacterial and antifungal activity.
The mechanisms through which this compound exerts its biological effects may involve:
- Inhibition of Key Enzymes : Similar compounds have been reported to inhibit enzymes involved in tumor growth, such as EGFR and VEGFR.
- Modulation of Signaling Pathways : The compound may affect pathways like Ras/Raf/MEK/ERK that are crucial in cancer progression.
- Interaction with Receptors : Pyrrolidine derivatives can interact with various receptors, influencing cellular responses.
Case Studies and Research Findings
Numerous studies have explored the biological activities of pyrrolidine derivatives. Below is a summary of relevant findings:
Pharmacological Evaluation
Pharmacological evaluations have shown that this compound may possess favorable pharmacokinetic properties:
- Bioavailability : Preliminary studies suggest good absorption profiles in animal models.
- Safety Profile : Similar compounds have shown low toxicity levels in vitro against normal cell lines.
Properties
Molecular Formula |
C11H21NO2 |
---|---|
Molecular Weight |
199.29 g/mol |
IUPAC Name |
3-(3-methoxycyclohexyl)oxypyrrolidine |
InChI |
InChI=1S/C11H21NO2/c1-13-9-3-2-4-10(7-9)14-11-5-6-12-8-11/h9-12H,2-8H2,1H3 |
InChI Key |
NXILUPQLOIZMJQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1CCCC(C1)OC2CCNC2 |
Origin of Product |
United States |
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